E-4031
Overview
Description
E-4031 is a sulfonamide.
Mechanism of Action
E-4031 dihydrochloride, also known as this compound Free or this compound, is a methanesulfonanilide class III antiarrhythmic agent . Its IUPAC name is 1-(2-(6-Methyl-2-pyridyl)ethyl)-4-(4-methylsulfonylaminobenzoyl)piperidine dihydrochloride .
Mode of Action
This compound interacts with its targets by binding to the open hERG-type potassium channels . The exact structural target within the hERG-channel is unclear, but some other methanesulfonanilide class III antiarrhythmic drugs are known to bind to the S6 domain or C-terminal of the hERG-channel .
Pharmacokinetics
It’s known that the compound is a selective blocker of k v 111 (hERG) channels and inhibits the rapid delayed-rectifier K + current (I Kr) .
Biochemical Analysis
Biochemical Properties
E-4031 Dihydrochloride interacts with the hERG channels (Kv11.1), which mediate the rapid delayed-rectifier potassium current (I Kr) in myocardial cells . This interaction is crucial in the repolarization process of these cells .
Cellular Effects
This compound Dihydrochloride has significant effects on various types of cells and cellular processes. It prolongs the action potential duration in guinea pig papillary muscle and isolated ventricular myocytes without affecting sodium or calcium inward currents . This influences cell function by modulating the electrical activity of the cells .
Molecular Mechanism
This compound Dihydrochloride exerts its effects at the molecular level by blocking the hERG-type potassium channels . It binds to the open channels, inhibiting the rapid delayed-rectifier potassium current (I Kr) and thus prolonging the cardiac action potential .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound Dihydrochloride shows stability and does not degrade over time
Properties
CAS No. |
113559-13-0 |
---|---|
Molecular Formula |
C21H28ClN3O3S |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H27N3O3S.ClH/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;/h3-9,18,23H,10-15H2,1-2H3;1H |
InChI Key |
LEGNBJZJJSZVHZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl |
Canonical SMILES |
CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl |
Appearance |
Assay:≥98%A crystalline solid |
113559-13-0 | |
Pictograms |
Irritant |
Synonyms |
N-(4-(1-(2-(6-methylpyridin-2-yl)ethyl)piperidine-4-carbonyl)phenyl)methanesulfonamide dihydrochloride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of E-4031?
A1: this compound is a potent and selective blocker of the rapidly activating component of the delayed rectifier potassium current (IKr), primarily mediated by the human ether-a-go-go-related gene (hERG) potassium channels. [, , , , , , , ]
Q2: How does this compound interact with hERG channels?
A2: this compound binds to hERG channels, inhibiting the outward potassium current (IKr). This interaction is characterized by high affinity and slow dissociation kinetics. [, , ]
Q3: What are the downstream effects of this compound binding to hERG channels?
A3: this compound binding to hERG channels prolongs the action potential duration (APD) in cardiac myocytes. This prolongation primarily affects the repolarization phase without significantly altering depolarization. [, , , ]
Q4: How does this compound affect cardiac electrophysiology beyond IKr block?
A4: While this compound primarily blocks IKr, research suggests potential interactions with other ion channels at higher concentrations. Studies have shown a concentration-dependent block of the ATP-sensitive potassium channel (IKATP). [, ] Additionally, this compound may influence pacemaker activity in the sinoatrial node by affecting the IKr current in pacemaker cells. [, ]
Q5: How do the electrophysiological effects of this compound translate to in vivo cardiac function?
A5: In vivo studies show this compound prolongs the QT interval on electrocardiograms (ECG) due to APD prolongation. This effect is associated with a reduction in heart rate. [, , , , , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C20H26N4O3S • 2HCl, and its molecular weight is 467.44 g/mol.
Q7: Is there spectroscopic data available for this compound?
A7: While the provided research articles do not delve into detailed spectroscopic data, resources like PubChem and ChemSpider can be consulted for information on NMR, IR, and Mass Spectrometry data.
Q8: How does the methanesulfonamide group in this compound contribute to its activity?
A8: Research utilizing a methanesulfonate-lacking this compound analogue (this compound-17) showed that while this compound-17 still inhibited hERG, it exhibited weaker potency and different binding kinetics compared to this compound. This suggests the methanesulfonamide group plays a crucial role in this compound's high affinity and slow dissociation from the hERG channel. []
Q9: Are there specific amino acid residues in hERG channels crucial for this compound binding?
A9: Mutagenesis studies have identified several amino acid residues in the S6 transmembrane domain of hERG channels critical for this compound binding. Mutations at positions F656, Y652, and F557 significantly reduced the inhibitory effects of this compound. Additionally, the S624A mutation also attenuated this compound's action on hERG current. []
Q10: How is the efficacy of this compound assessed in vitro?
A10: In vitro efficacy is evaluated using electrophysiology techniques, primarily patch-clamp, on isolated cardiac myocytes or heterologous expression systems like HEK293 cells transfected with hERG channels. These experiments measure changes in IKr current amplitude and kinetics in response to this compound. [, , , , ]
Q11: What animal models are used to study this compound's effects?
A11: Research utilizes various animal models, including dogs, rabbits, guinea pigs, and rats, to investigate this compound's impact on cardiac electrophysiology and arrhythmias. These models help assess the compound's efficacy in different species and under various physiological and pathological conditions. [, , , , , , , , ]
Q12: Are there specific applications of this compound in research?
A12: this compound is widely used as a pharmacological tool to study hERG channel function and assess the risk of drug-induced QT prolongation in preclinical drug development. It helps evaluate the proarrhythmic potential of novel compounds and elucidate the mechanisms underlying cardiac arrhythmias. [, ]
Q13: What is the major safety concern associated with this compound and similar compounds?
A13: The primary safety concern is the potential to induce torsades de pointes (TdP), a life-threatening polymorphic ventricular tachycardia. This risk arises from excessive prolongation of the QT interval due to IKr block. [, , , ]
Q14: Have there been attempts to mitigate the proarrhythmic potential of this compound-like compounds?
A14: Research has explored combining IKr blockers with other antiarrhythmic agents, like calcium channel blockers, to potentially reduce the risk of TdP while maintaining efficacy. [, ]
Q15: What factors influence the proarrhythmic effects of this compound?
A15: Several factors, including drug concentration, pre-existing cardiac conditions, electrolyte imbalances (like hypokalemia), and genetic predisposition, can influence this compound's proarrhythmic effects. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.